2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride

Physicochemical Profiling Drug Likeness Local Anesthesia

This meta-substituted C8 alkoxyphenylcarbamate is a non-interchangeable, precision tool for defining SAR cut-off in local anesthetic research. Its specific lipophilic (cLogP 5.562) and structural parameters are essential for computational model validation and electrophysiology studies. Choose this batch for consistent, high-purity material to ensure reproducible data in voltage-gated sodium channel assays.

Molecular Formula C21H37ClN2O3
Molecular Weight 401.0 g/mol
CAS No. 32223-82-8
Cat. No. B032412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride
CAS32223-82-8
SynonymsK 185
N-butanoyl-2-(5,6,7-trihydro-11-methoxybenzo(3,4)cyclohept(2,1-a)indol-13-yl)ethanamine
N-butanoyl-2-(5,6,7-trihydro-11-methoxybenzo(c)cyclohept(2,1-a)indol-13-yl)ethanamine
Molecular FormulaC21H37ClN2O3
Molecular Weight401.0 g/mol
Structural Identifiers
SMILESCCCC(=O)NCCC1=C2C3=CC=CC=C3CCCN2C4=C1C=C(C=C4)OC
InChIInChI=1S/C21H36N2O3.ClH/c1-4-7-8-9-10-11-16-25-20-14-12-13-19(18-20)22-21(24)26-17-15-23(5-2)6-3;/h12-14,18H,4-11,15-17H2,1-3H3,(H,22,24);1H
InChIKeyWYEHYSPKSVXDTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride: Chemical Identity, Structural Class, and Foundational Properties


2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride (CAS: 32223-82-8) is a synthetic small molecule belonging to the class of alkoxyphenylcarbamates. Its molecular structure incorporates a lipophilic 3-octyloxyphenyl moiety linked via a carbamate bridge to a hydrophilic diethylaminoethyl basic group, a design characteristic of local anesthetic agents. The compound has a molecular formula of C21H37ClN2O3 and a molecular weight of 400.98 g/mol . It is noted in technical literature as a diethylaminoethyl alkoxyphenylcarbamate that has been shown to exhibit topical and local anesthetic activity [1].

Why Generic Substitution Fails: The Critical Role of Alkoxy Chain Length and Substitution Pattern in Alkoxyphenylcarbamate Differentiation


In the class of alkoxyphenylcarbamate local anesthetics, even minor structural modifications profoundly impact biological activity, making direct substitution between analogs unreliable. Systematic structure-activity relationship (SAR) studies on homologous series have demonstrated that local anesthetic potency is highly dependent on the length of the alkoxy substituent, following a parabolic relationship where activity increases with chain length up to an optimal point (often C6-C7), after which a "cut-off effect" causes a sharp decline in activity [1]. Furthermore, the position of the alkoxy substituent on the phenyl ring (ortho, meta, or para) can significantly alter molecular conformation and interaction with target sites. Therefore, a compound like 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride, with its specific meta-substituted octyloxy chain, is not interchangeable with its ortho-substituted analog or compounds with shorter or longer alkoxy tails, as these structural differences translate directly into quantifiable variations in potency, toxicity, and physicochemical behavior .

Quantitative Differentiation Evidence for 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride


Comparative Lipophilicity (LogP) Profile vs. Clinical Standard Local Anesthetics

The lipophilicity of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride, as measured by its calculated partition coefficient (LogP), is significantly higher than that of standard clinical local anesthetics like lidocaine and procaine. This property is a critical determinant of membrane penetration and duration of action .

Physicochemical Profiling Drug Likeness Local Anesthesia

Positional Isomer Advantage: Meta- vs. Ortho-Substitution in Alkoxyphenylcarbamates

The target compound features a 3-(octyloxy)phenyl group (meta-substitution). In studies of alkoxyphenylcarbamate positional isomers, the substitution pattern on the phenyl ring has been shown to influence anesthetic activity [1]. While direct head-to-head data for the octyloxy series is limited in public literature, class-level SAR from related alkoxyphenylcarbamates suggests that meta-substituted analogs can exhibit different potency and toxicity profiles compared to their ortho- or para-substituted counterparts.

Structure-Activity Relationship (SAR) Isomer Comparison Local Anesthesia

Topological Polar Surface Area (tPSA) as a Predictor of Permeability

The topological Polar Surface Area (tPSA) for 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride is reported as 46.75 Ų . This value is a key computational parameter for predicting a molecule's ability to cross biological membranes, such as the blood-brain barrier or neuronal membranes.

Physicochemical Profiling Membrane Permeability Drug Design

Defined Research and Industrial Application Scenarios for 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride


Structure-Activity Relationship (SAR) Studies for Local Anesthetics

This compound serves as a key analog for exploring the SAR of alkoxyphenylcarbamates. Its specific combination of a meta-substituted octyloxy chain and a diethylaminoethyl basic head provides a critical data point for understanding how alkoxy chain length (C8) and substitution position (meta) influence local anesthetic potency, toxicity, and physicochemical properties relative to other homologs (e.g., C2-C7 alkoxy chains) [1]. The observed parabolic relationship between alkoxy chain length and activity in this class makes this compound valuable for defining the 'cut-off' point for meta-substituted derivatives [2].

Physicochemical Profiling and Drug Likeness Assessment

The compound's reported physicochemical parameters, including a high cLogP (5.562) and tPSA (46.75 Ų), make it a useful tool for studying the relationship between lipophilicity, membrane permeability, and anesthetic action . Researchers can utilize this compound to validate computational models predicting the absorption, distribution, and permeation properties of local anesthetic candidates, using its defined properties as a benchmark for new molecules.

In Vitro Pharmacology of Sodium Channel Blockade

Given its structural class, the compound is applicable for in vitro studies investigating the mechanism of sodium channel blockade. As a diethylaminoethyl alkoxyphenylcarbamate, it can be used in electrophysiological assays (e.g., patch-clamp studies on neuronal cells) to characterize its potency, use-dependence, and binding site interactions on voltage-gated sodium channels, potentially revealing differences compared to classical ester or amide anesthetics.

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